Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate (molecular formula: C₁₃H₂₀ClN₃O₂S, molecular weight: 317.84) is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate group and a 1,3,4-thiadiazole ring substituted with a chloromethyl moiety. This structure confers unique reactivity, making it valuable in medicinal chemistry as a versatile intermediate for synthesizing pharmacologically active molecules.
Properties
IUPAC Name |
tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)20-11/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLJEKVGWLJXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiadiazole intermediates. One common method includes the use of tert-butyl piperidine-1-carboxylate and 5-(chloromethyl)-1,3,4-thiadiazole under specific reaction conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the primary applications of this compound lies in its potential as an anti-inflammatory agent. Research has shown that derivatives of thiadiazoles exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, compounds similar to tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate have been investigated for their efficacy in treating conditions like arthritis and other inflammatory diseases due to their ability to inhibit these enzymes effectively .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Thiadiazole derivatives have been studied for their activity against various bacterial strains. A study indicated that certain thiadiazole compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or antiseptics .
Agrochemicals
Pesticidal Applications
This compound has potential applications in agrochemicals as a pesticide. Thiadiazole derivatives are known for their insecticidal and fungicidal properties. Research indicates that these compounds can disrupt the metabolic processes of pests, leading to effective pest control strategies in agriculture .
Material Sciences
Polymer Chemistry
In material sciences, the compound can be utilized as a building block for synthesizing polymers with specific properties. The incorporation of thiadiazole moieties into polymer structures can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at a pharmaceutical company evaluated the anti-inflammatory effects of a series of thiadiazole derivatives similar to this compound. The results demonstrated that these compounds significantly reduced inflammation in animal models of arthritis, providing a promising avenue for developing new therapeutic agents.
Case Study 2: Agricultural Application
In agricultural research, a field trial was conducted using a formulation containing thiadiazole derivatives as a pesticide. The results indicated a substantial reduction in pest populations compared to untreated controls, showcasing the compound's efficacy as an environmentally friendly pest management solution.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring and piperidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of tert-butyl piperidine-carboxylate derivatives with diverse substituents. Below is a detailed comparison of its structural and functional attributes against analogous compounds:
Structural Variations and Functional Group Analysis
Key Differences and Implications
Core Heterocycle: The 1,3,4-thiadiazole in the target compound offers distinct electronic properties compared to thiazole (e.g., compound in ) or imidazole (e.g., compound 17 in ). Thiadiazoles are more electron-deficient, enhancing interactions with biological targets like kinases . Chloromethyl vs. Propanoylamino Groups: The chloromethyl group enables facile alkylation or cross-coupling reactions, whereas the propanoylamino group in ’s compound provides hydrogen-bonding capacity for target engagement .
Biological Activity :
- Compounds with methylsulfonyl-pyrimidine () or methoxy-indazole () substituents exhibit higher specificity for kinase or BET domains due to their bulkier, polar groups .
- The target compound’s smaller chloromethyl-thiadiazole moiety may favor broader reactivity but lower selectivity unless further derivatized .
Synthetic Flexibility :
- The tert-butyl carbamate group in all compounds serves as a protective group for the piperidine nitrogen, enabling deprotection under acidic conditions for downstream modifications .
- The chloromethyl-thiadiazole derivative is particularly advantageous for introducing fluorescent tags or bioorthogonal handles via nucleophilic substitution .
Biological Activity
Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiadiazole intermediates. A common method includes the use of tert-butyl piperidine-1-carboxylate and 5-(chloromethyl)-1,3,4-thiadiazole under controlled reaction conditions to yield the desired product. The compound is characterized by its molecular formula and exhibits a unique combination of a thiadiazole ring and a piperidine moiety, which contributes to its distinct biological properties .
Biological Activity
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. For instance, a series of thiadiazole derivatives were synthesized that showed high activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated effective inhibition against various microbial strains .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Activity Against | Reference |
|---|---|---|
| Compound A | E. coli | |
| Compound B | S. aureus | |
| This compound | Multiple strains |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively. In vitro studies have shown that compounds featuring the thiadiazole scaffold can induce cytotoxic effects in various cancer cell lines. For example, a study reported that derivatives similar to this compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | MCF-7 | 15 | |
| Compound D | HepG2 | 20 | |
| This compound | MCF-7 & HepG2 | Not specified |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The mechanism may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption: It might disrupt cellular membranes leading to increased permeability and eventual cell death.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways that lead to programmed cell death .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical and laboratory settings:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound showed promising results against resistant strains .
- Cytotoxicity Assessment : In vitro assessments revealed that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate?
A plausible synthesis involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole ring, followed by functionalization and coupling with a piperidine scaffold. Key steps may include:
- Thiadiazole Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., POCl₃) to introduce the chloromethyl group .
- Piperidine Coupling : Use of tert-butyl carbamate-protected piperidine intermediates, activated via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the thiadiazole moiety .
- Protection/Deprotection : Strategic use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis, with final deprotection using TFA or HCl .
Q. How should researchers safely handle and store this compound to minimize risks?
- Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- Storage : Keep in a cool, dry place (2–8°C) under inert gas (e.g., N₂) to prevent hydrolysis of the chloromethyl group. Store separately from strong oxidizers (e.g., peroxides) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation, Boc group integrity, and thiadiazole substitution patterns.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl atoms.
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., heat, light) .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling:
- Alkylation Reactions : Reactivity with amines (e.g., primary/secondary amines) to form quaternary ammonium salts, useful in prodrug design .
- Stability Challenges : Susceptibility to hydrolysis in aqueous media (pH-dependent), requiring kinetic studies to optimize reaction conditions (e.g., buffered solutions at pH 7–9) .
- Cross-Coupling Potential : Compatibility with Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after conversion to a boronate ester .
Q. What strategies can mitigate conflicting data in biological activity assays involving this compound?
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to address false negatives from aggregation .
- Metabolite Screening : LC-MS/MS profiling to identify hydrolyzed byproducts (e.g., free piperidine or thiadiazole fragments) that may interfere with assay results .
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects at high doses .
Q. How does the thiadiazole ring affect the compound’s stability under physiological conditions?
- pH-Dependent Degradation : The thiadiazole ring may undergo ring-opening in acidic environments (e.g., gastric fluid), necessitating enteric coatings for oral delivery .
- Photodegradation : UV-Vis studies show λmax ~270 nm; store in amber vials to prevent light-induced decomposition .
- Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~150°C, indicating suitability for lyophilization .
Key Considerations for Experimental Design
- Contradictory Data : Discrepancies in biological activity may arise from impurities in early synthetic batches. Always validate purity via orthogonal methods (e.g., NMR + HPLC) .
- Advanced Applications : Explore its use as a bifunctional linker in PROTACs (proteolysis-targeting chimeras), leveraging the thiadiazole’s metal-binding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
